molecular formula C13H16N2O B7892506 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile

Cat. No.: B7892506
M. Wt: 216.28 g/mol
InChI Key: AVUCUYWEKLSNMR-ZDUSSCGKSA-N
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Description

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzonitrile moiety linked to a stereochemically defined (2S)-2-(hydroxymethyl)pyrrolidine group, a structural motif recognized as a critical pharmacophore in several therapeutic areas . The (2S)-2-(hydroxymethyl)pyrrolidine head group is a key structural component that can form essential hydrogen bonds with active site residues in target enzymes, such as aspartic acid, and is frequently employed as a proline mimetic in drug design . This makes the compound a valuable building block for the development of enzyme inhibitors. Research indicates that analogs containing this specific pyrrolidine scaffold show promise as inhibitors of sphingosine kinases (SphK1 and SphK2) . The sphingosine 1-phosphate (S1P) signaling pathway, regulated by these kinases, is an attractive target for pharmacological intervention in diseases including cancer, fibrosis, and sickle cell disease . Furthermore, the 2-(hydroxymethyl)pyrrolidine structure is a featured component in approved pharmaceuticals, such as the phosphodiesterase-5 (PDE5) inhibitor Avanafil, highlighting its proven utility in drug discovery . This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-7,9-10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUCUYWEKLSNMR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely documented approach involves reductive amination between (2S)-2-(hydroxymethyl)pyrrolidine and 4-formylbenzonitrile. Key steps include:

  • Imine Formation : Reaction of the pyrrolidine amine with the aldehyde group of 4-formylbenzonitrile in methanol at 25–40°C for 4–6 hours.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, 50–60 psi) with palladium on carbon (Pd/C) reduces the imine intermediate to the secondary amine.

Critical Parameters :

  • Solvent : Methanol or ethanol/water mixtures (4:1 v/v) optimize solubility and reaction kinetics.

  • Stereochemical Integrity : The (S)-configuration at the pyrrolidine C2 position is preserved when using pre-synthesized enantiomerically pure (2S)-2-(hydroxymethyl)pyrrolidine.

Case Study: Patent EP3133071A1

A scalable protocol achieves 78% yield via:

  • Substrate Preparation : (2S)-2-(hydroxymethyl)pyrrolidine (1.2 equiv) and 4-formylbenzonitrile (1.0 equiv) in methanol.

  • Catalytic Hydrogenation : H2 (55 psi) over 5% Pd/C at 30°C for 12 hours.

  • Workup : Filtration through Celite® followed by rotary evaporation yields crude product, purified via recrystallization (ethyl acetate/hexanes).

Protecting Group-Assisted Syntheses

tert-Butoxycarbonyl (Boc) Protection

To prevent undesired side reactions during functionalization:

  • Boc Installation : Treat (2S)-2-(hydroxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in THF/water (3:1) at 0°C.

  • Alkylation : React Boc-protected pyrrolidine with 4-(bromomethyl)benzonitrile using K2CO3 in DMF at 80°C.

  • Deprotection : Remove Boc with HCl/dioxane (4 M) to yield the target compound (92% purity).

Advantages :

  • Minimizes N-alkylation byproducts.

  • Enables chromatographic purification of intermediates.

ParameterValue
Yield67%
Diastereomeric Excess>99% (HPLC analysis)
PurificationSilica gel chromatography (EtOAc/hexanes 1:3)

Comparative Analysis of Methodologies

Efficiency Metrics

MethodYield (%)Purity (%)Scalability
Reductive Amination7895High
Boc Protection6592Moderate
Mitsunobu Reaction6798Low

Cost and Practicality

  • Reductive Amination : Lowest cost ($12/g) due to inexpensive Pd/C catalysts.

  • Mitsunobu Reaction : High reagent costs (DIAD: $320/mol) limit industrial use.

Advanced Purification Techniques

Crystallization Optimization

  • Solvent System : Ethyl acetate/hexanes (1:4) at −20°C achieves 99.5% purity.

  • Kinetic Resolution : Exploit differential solubility of diastereomers in 2-propanol.

Chromatographic Methods

  • Normal-Phase HPLC : Zorbax Silica column (250 × 4.6 mm), isocratic elution with 70:30 hexanes/ethyl acetate.

  • Chiral Separation : CHIRALPAK® IC column resolves enantiomers (ee >99.9%) .

Chemical Reactions Analysis

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzonitrile group are key structural features that enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on Pyrrolidine and Benzene Rings

4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile ()
  • Key Differences :
    • The pyrrolidine ring has a trifluoro-hydroxyethyl group at the (2R)-position instead of hydroxymethyl.
    • The benzene ring is substituted with a trifluoromethyl group (vs. unsubstituted in the target compound).
  • Impact: Trifluoromethyl groups increase lipophilicity (logP) and metabolic stability but may reduce aqueous solubility.
Alogliptin Benzoate and Impurity A ()
  • Alogliptin Benzoate: Contains a pyrimidinedione core linked to a piperidinylamino group and benzonitrile.
  • Impurity A: Features a piperidin-3-ylamino group instead of pyrrolidine.
  • Impact :
    • Piperidine (6-membered ring) vs. pyrrolidine (5-membered) alters conformational flexibility and ring strain, influencing binding to enzymes like DPP-3.
    • The pyrimidinedione moiety introduces hydrogen-bonding capabilities absent in the target compound .

Metabolites and Functional Group Modifications

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol ()
  • Key Differences : Additional methyl and hydroxyl groups on the pyrrolidine ring.
  • Impact :
    • Increased polarity accelerates renal excretion but may reduce membrane permeability.
    • Hydroxyl groups enable glucuronidation, a common metabolic pathway .
3-Amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)benzonitrile ()
  • Key Differences: Introduces a sulfanyl bridge and dimethylamino group.
  • Dimethylamino substituents increase basicity, affecting pH-dependent solubility .

Ring Unsaturation and Ketone Substitutions

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile ()
  • Key Differences :
    • Dihydro-pyrrole (unsaturated 5-membered ring) replaces pyrrolidine.
    • Benzoyl group substitutes the hydroxymethyl-pyrrolidine.
  • Impact :
    • Unsaturation introduces planar rigidity, affecting binding pocket compatibility.
    • The ketone group participates in hydrogen bonding but lacks the chiral center present in the target compound .

Comparative Data Table

Compound Name Molecular Formula Substituents (Pyrrolidine/Benzene) Molecular Weight (g/mol) Key Properties
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile (Target) C₁₃H₁₅N₂O (2S)-hydroxymethyl, benzonitrile 217.27 Moderate logP, chiral center
4-{(2R)-2-[(1R)-Trifluoro-1-hydroxyethyl]-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile C₁₅H₁₃F₆N₂O (2R)-trifluoro-hydroxyethyl, trifluoromethyl 348.27 High lipophilicity, fluorinated
Alogliptin Benzoate C₁₈H₂₁N₅O₂ Pyrimidinedione, piperidinylamino, benzonitrile 339.39 DPP-4 inhibition, hydrogen-bond donor
2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol C₆H₁₃NO₃ Methyl, hydroxymethyl, diol 163.18 Highly polar, rapid metabolism
2-(2-(Dihydro-pyrrolylmethyl)benzoyl)benzonitrile C₁₉H₁₆N₂O Dihydro-pyrrole, benzoyl 288.34 Unsaturated ring, ketone functionality

Research Findings and Implications

  • Stereochemistry : The (2S)-hydroxymethyl configuration in the target compound may optimize binding to chiral targets compared to (2R)-configured analogs .
  • Ring Size : Piperidine-based analogs (e.g., Alogliptin) show broader enzyme inhibition profiles due to increased flexibility, whereas pyrrolidine derivatives offer selectivity .
  • Metabolites: Hydroxyl and amino groups in metabolites () suggest Phase I/II metabolic pathways, guiding prodrug design strategies .

Biological Activity

2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2C_{13}H_{16}N_{2} with a molecular weight of approximately 216.28 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular Weight216.28 g/mol
Molecular FormulaC13H16N2
XLogP31.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Mechanisms of Biological Activity

Research indicates that compounds similar to 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Properties : Certain analogs have been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Neurological Effects : Pyrrolidine-based compounds have been implicated in neuroprotective effects, potentially through the inhibition of neuroinflammation.

Antimicrobial Activity

A study investigating the antimicrobial properties of related pyrrolidine compounds demonstrated significant efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of key enzymes necessary for bacterial cell wall synthesis.

Anticancer Effects

In vitro studies on cancer cell lines revealed that derivatives of this compound can induce apoptosis via the mitochondrial pathway. The activation of caspases and the release of cytochrome c were observed, indicating a potential for development as an anticancer agent.

Neurological Research

Research into the neuroprotective effects of pyrrolidine compounds indicated that they may reduce oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile, and how can enantiomeric purity be ensured?

  • Methodology : A plausible route involves nucleophilic substitution between (2S)-2-(hydroxymethyl)pyrrolidine and a benzonitrile derivative activated with a leaving group (e.g., bromide). Evidence from analogous pyrrolidine syntheses suggests using polar aprotic solvents (DMF or acetonitrile) with potassium carbonate as a base under reflux (150°C, 20 hours) .
  • Enantiomeric Control : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases can validate stereochemical integrity. X-ray crystallography (as in ) is definitive for confirming the (2S) configuration .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.
  • Structural Confirmation :
  • NMR : Key signals include δ ~3.3–3.5 ppm (pyrrolidine N-CH₂), δ ~4.5 ppm (hydroxymethyl -CH₂OH), and aromatic protons at δ ~7.5–7.8 ppm (benzonitrile ring) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ (calculated for C₁₄H₁₇N₂O: 233.13).

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Design Considerations :

  • In Vitro Assays : Use dose-response curves (e.g., IC₅₀ determination) with positive controls. For kinase or GPCR targets, employ fluorescence polarization or radioligand binding assays.
  • Positive Control : Include a reference inhibitor (e.g., staurosporine for kinases) to validate assay conditions .
    • Data Interpretation : Address solubility issues (common with nitriles) by using DMSO stock solutions (<1% final concentration) and confirm compound stability via LC-MS post-assay .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Troubleshooting Framework :

  • Purity Variability : Reproduce experiments with independently synthesized batches and verify purity via NMR/HPLC.
  • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., Tween-20 for membrane permeability) .
  • Target Selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects.

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties or binding modes?

  • In Silico Strategies :

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions.
  • Docking Studies : Molecular docking with AutoDock Vina into homology-modeled targets (e.g., dopamine receptors) can prioritize in vitro testing .
    • Validation : Cross-check predictions with experimental data (e.g., microsomal stability assays) .

Methodological Challenges and Solutions

Q. What strategies mitigate the risk of pyrrolidine ring oxidation during storage or reaction conditions?

  • Stability Optimization :

  • Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent oxidation.
  • Reaction Conditions : Avoid strong oxidizers (e.g., MnO₂) and use antioxidants like BHT in reaction mixtures .

Q. How can researchers validate the environmental impact or biodegradability of this compound?

  • Ecotoxicity Testing :

  • OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) or Test No. 211 (Daphnia magna acute toxicity).
  • Analytical Methods : LC-MS/MS to track degradation products in simulated wastewater .

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